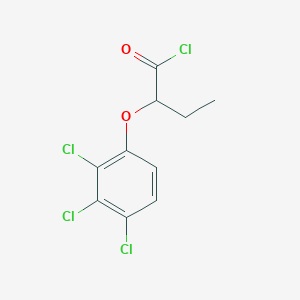
2-(2,3,4-Trichlorophenoxy)butanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,4-Trichlorophenoxy)butanoyl chloride is an organic compound with the molecular formula C10H8Cl3O2 It is a derivative of butanoyl chloride, where the butanoyl group is attached to a 2,3,4-trichlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trichlorophenoxy)butanoyl chloride typically involves the reaction of 2,3,4-trichlorophenol with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,3,4-Trichlorophenol+Butanoyl chloride→2-(2,3,4-Trichlorophenoxy)butanoyl chloride+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-Trichlorophenoxy)butanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,3,4-trichlorophenol and butanoic acid.
Reduction: Reduction of the acyl chloride group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can react with the acyl chloride group under mild conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Alcohols: Formed by reduction of the acyl chloride group.
Scientific Research Applications
2-(2,3,4-Trichlorophenoxy)butanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving acylation.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3,4-Trichlorophenoxy)butanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound transfers its acyl group to nucleophiles, forming new covalent bonds.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenoxy)butanoyl chloride
- 2-(3,4,5-Trichlorophenoxy)butanoyl chloride
- Butanoyl chloride
Uniqueness
2-(2,3,4-Trichlorophenoxy)butanoyl chloride is unique due to the specific positioning of the chlorine atoms on the phenoxy ring, which can influence its reactivity and the properties of the resulting products. This positional isomerism can lead to differences in the chemical behavior and applications of the compound compared to its analogs.
Properties
CAS No. |
61994-01-2 |
|---|---|
Molecular Formula |
C10H8Cl4O2 |
Molecular Weight |
302.0 g/mol |
IUPAC Name |
2-(2,3,4-trichlorophenoxy)butanoyl chloride |
InChI |
InChI=1S/C10H8Cl4O2/c1-2-6(10(14)15)16-7-4-3-5(11)8(12)9(7)13/h3-4,6H,2H2,1H3 |
InChI Key |
WFQUJUABVNOWJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)Cl)OC1=C(C(=C(C=C1)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















